Product packaging for 6-Bromo-4-methylindolin-2-one(Cat. No.:)

6-Bromo-4-methylindolin-2-one

Cat. No.: B13653655
M. Wt: 226.07 g/mol
InChI Key: XZQCALXDAXDYJQ-UHFFFAOYSA-N
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Description

Significance of Indolin-2-one Derivatives in Organic Synthesis and Heterocyclic Chemistry

Indolin-2-one, also known as oxindole (B195798), is a privileged heterocyclic scaffold that is a fundamental building block in organic synthesis. rsc.orgopenmedicinalchemistryjournal.com Its structure, featuring a fused benzene (B151609) and pyrrole (B145914) ring system with a carbonyl group at the 2-position, provides a versatile template for the construction of a wide array of complex molecules. rsc.orgijsrtjournal.com The chemical reactivity of the indolin-2-one core, particularly at the C3 position, allows for various synthetic transformations, making it a valuable synthon for creating diverse molecular architectures. arabjchem.orgnih.gov

In heterocyclic chemistry, indolin-2-one derivatives are of paramount importance due to their prevalence in natural products and biologically active compounds. mdpi.comrsc.org Many alkaloids, pharmaceuticals, and agrochemicals incorporate this heterocyclic motif. openmedicinalchemistryjournal.com The development of novel synthetic methodologies for the construction and functionalization of the indolin-2-one ring system is an active area of research, driven by the continuous demand for new and efficient routes to these valuable compounds. researchgate.net

Historical Context and Evolution of Indolin-2-one Research

The study of indolin-2-one and its derivatives has a rich history dating back to the 19th century. nih.gov Initially, research focused on the isolation and structural elucidation of natural products containing the oxindole core. Over the decades, the field has evolved significantly, spurred by advancements in synthetic organic chemistry and a deeper understanding of the biological roles of these compounds.

A pivotal moment in the evolution of indolin-2-one research was the discovery of their potential as kinase inhibitors. scirp.orgekb.eg This led to a surge in research aimed at synthesizing and evaluating a vast library of indolin-2-one derivatives for various therapeutic applications, particularly in oncology. ekb.egnih.gov The development of multi-component reactions and other efficient synthetic strategies has further accelerated the exploration of the chemical space around the indolin-2-one scaffold. arabjchem.org

Overview of Halogenated Indolin-2-one Derivatives in Chemical Literature

The introduction of halogen atoms into the indolin-2-one scaffold has proven to be a highly effective strategy for modulating the physicochemical and biological properties of these molecules. nih.govnih.govrsc.org Halogenation can influence factors such as lipophilicity, metabolic stability, and binding affinity to biological targets. nih.gov

The chemical literature is replete with examples of halogenated indolin-2-one derivatives with enhanced or novel activities. For instance, brominated and chlorinated indolin-2-ones have been extensively investigated. nih.govbrieflands.comjocpr.com Studies have shown that the position and nature of the halogen substituent can have a profound impact on the compound's biological profile. nih.govjocpr.com Halogenated spirooxindoles, a subclass of these derivatives, have emerged as particularly promising anticancer agents. nih.govrsc.org

Research Objectives and Scope for 6-Bromo-4-methylindolin-2-one

The specific compound, this compound, has garnered interest as a key intermediate in the synthesis of more complex molecules. Research efforts are directed towards its efficient synthesis and its utilization as a building block in the creation of novel compounds with potential applications in various fields of chemical research. The presence of both a bromine atom and a methyl group on the indolin-2-one core offers unique opportunities for further chemical modifications and structure-activity relationship studies.

Below is a table summarizing the key properties of this compound:

PropertyValue
Molecular Formula C9H8BrNO
Molecular Weight 226.07 g/mol
CAS Number 2383730-38-7

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8BrNO B13653655 6-Bromo-4-methylindolin-2-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H8BrNO

Molecular Weight

226.07 g/mol

IUPAC Name

6-bromo-4-methyl-1,3-dihydroindol-2-one

InChI

InChI=1S/C9H8BrNO/c1-5-2-6(10)3-8-7(5)4-9(12)11-8/h2-3H,4H2,1H3,(H,11,12)

InChI Key

XZQCALXDAXDYJQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1CC(=O)N2)Br

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways for 6 Bromo 4 Methylindolin 2 One and Its Analogs

Strategies for Indolin-2-one Ring System Construction

The formation of the indolin-2-one scaffold is a critical step in the synthesis of 6-bromo-4-methylindolin-2-one. Several synthetic approaches are employed to construct this heterocyclic core.

Cyclocondensation and Cyclization Approaches

Cyclocondensation reactions are a cornerstone in the synthesis of indolin-2-one derivatives. These methods often involve the intramolecular cyclization of a suitably substituted precursor. For instance, the reaction of isatins with indoles can lead to the formation of di(indolyl)indolin-2-ones. tandfonline.comresearchgate.net This type of condensation is often promoted by acidic conditions. tandfonline.com A proposed mechanism involves the protonation of a carbonyl group on the isatin (B1672199), which activates it for nucleophilic attack by an indole (B1671886) molecule. Subsequent reaction with a second indole molecule and elimination of water yields the final product. tandfonline.com

Another approach involves the [3+2] cycloaddition of in situ generated azomethine ylides with 3-alkylidene-2-oxindoles. nih.gov This three-component reaction, promoted by acetic acid, can produce complex spiro heterocyclic compounds in good yields and with high diastereoselectivity. nih.gov Similarly, the regioselective synthesis of hexahydrospiro[indoline-3,3′-pyrrolizine]-2-ones has been achieved through a [3+2] cycloaddition of substituted 3-pyran-2-ones, isatin derivatives, and L-proline at ambient temperature. rsc.org

The Staudinger reaction remains a prevalent method for synthesizing β-lactams, including those with a spiro-indolin-2-one core. nih.govrsc.org This reaction typically involves the cyclocondensation of a carboxylic acid with an imine in the presence of a coupling agent like tosyl chloride and a base such as triethylamine. nih.govrsc.org

Furthermore, a Brønsted acid-catalyzed (4+2) cyclocondensation of 3-substituted indoles with donor-acceptor cyclopropanes provides access to the 8,9-dihydropyrido[1,2-a]indole scaffold. acs.org This reaction involves the simultaneous alkylation of both the nitrogen and the C-2 position of the indole. acs.org

Reaction TypeReactantsConditionsProductRef
CondensationIsatin, IndoleAcidic conditionsDi(indolyl)indolin-2-one tandfonline.com
[3+2] Cycloaddition3-Alkylidene-2-oxindole, Aldehyde, PyrrolidineAcetic acidSpiro heterocyclic indolin-2-one nih.gov
Staudinger ReactionCarboxylic acid, ImineTosyl chloride, TriethylamineSpiro-β-lactam indolin-2-one nih.govrsc.org
(4+2) Cyclocondensation3-Substituted indole, Donor-acceptor cyclopropaneBrønsted acid8,9-Dihydropyrido[1,2-a]indole acs.org

N-Alkylation Reactions and Related Transformations

N-alkylation is a common method for modifying the indolin-2-one core. Direct N-alkylation of spiro[ derpharmachemica.comnih.govdithiolane-2,3′-indolin]-2′-one with alkyl dihalides has been reported. researchgate.net For instance, the reaction with 1,6-dibromohexane (B150918) can be performed under specific conditions. researchgate.net The use of a base like potassium carbonate in conjunction with a phase transfer catalyst such as tetrabutylammonium (B224687) bromide (TBAB) can facilitate these reactions. researchgate.net

The alkylation of the parent indolin-2-one (oxindole) can result in a mixture of N- and C-substituted products. cdnsciencepub.com A kinetic study of the reaction between oxindole (B195798) and benzyl (B1604629) chloride in the presence of a base revealed that the 3-position is more reactive than the 1-position (nitrogen). cdnsciencepub.com

Furthermore, N-alkylation is a key step in the synthesis of various biologically active indolin-2-one derivatives. nih.gov For example, 1-(4-bromobutyl)-indolin-2-one can be reacted with other nitrogen-containing heterocycles to introduce complex side chains. nih.gov Iron catalysts have been shown to selectively promote N-alkylation of indolines using alcohols as the alkylating agents. researchgate.net This method proceeds via a "borrowing hydrogen" or "hydrogen autotransfer" pathway. researchgate.net

Reactant 1Reactant 2Catalyst/ConditionsProductRef
Spiro[ derpharmachemica.comnih.govdithiolane-2,3′-indolin]-2′-one1,6-DibromohexaneK2CO3, TBABN-alkylated spiro compound researchgate.net
Indolin-2-oneBenzyl chlorideBaseN- and C-benzylated indolin-2-ones cdnsciencepub.com
1-(4-Bromobutyl)-indolin-2-one1-Piperazinecarboxaldehyde-N-alkylated piperazinylbutyl indolin-2-one nih.gov
IndolineAlcoholIron catalystN-alkylated indoline researchgate.net

Gold-Catalyzed and Other Metal-Mediated Synthetic Routes

Metal-catalyzed reactions offer efficient and selective pathways to indolin-2-one derivatives. Gold catalysts, in particular, have been employed in various synthetic strategies. rsc.orgacs.orgacs.orgunimi.it Gold-catalyzed reactions can facilitate the synthesis of functionalized indoles through processes like carbene insertion into N-H bonds followed by cyclization. rsc.org Gold(I)-catalyzed cycloisomerization of 1-(2-(tosylamino)phenyl)prop-2-yn-1-ols can lead to the formation of (E)-2-(iodomethylene)indolin-3-ols. acs.org The mechanism is proposed to involve the activation of the alkyne by the gold catalyst, followed by intramolecular addition of the aniline (B41778) moiety. acs.org

Zinc-mediated reactions have also proven useful. derpharmachemica.commdpi.com A modified Henry reaction of isatins with bromonitroalkanes in the presence of zinc metal in aqueous media can produce 3-substituted 3-hydroxyindolin-2-ones. derpharmachemica.com Additionally, a one-pot, zinc-mediated domino reaction of isatins with 2-(bromomethyl)acrylates allows for the direct synthesis of spiro-fused 2-oxindole-α-methylene-γ-butyrolactones. mdpi.com

Palladium-catalyzed reactions are also prominent in indole synthesis. researchgate.net Solvent-controlled, palladium-catalyzed C-H functionalization of free (NH) indoles with olefins can lead to either C2 or C3 alkenylation. researchgate.net

An iodine-promoted, metal-free method for synthesizing indolin-2-ones from 1,2,3,3-tetramethyl-3H-indolium iodides has also been developed, proceeding through a cascade reaction. researchgate.net

Metal CatalystReactantsReaction TypeProductRef
Gold(I)N-allyl-2-alkynylaniline, α-diazo compoundCarbene insertion/CyclizationFunctionalized indole rsc.org
Gold(I)1-(2-(tosylamino)phenyl)prop-2-yn-1-olCycloisomerization(E)-2-(iodomethylene)indolin-3-ol acs.org
ZincIsatin, BromonitroalkaneModified Henry Reaction3-Hydroxy-3-(nitromethyl)indolin-2-one derpharmachemica.com
ZincIsatin, 2-(Bromomethyl)acrylateDomino ReactionSpiro-fused 2-oxindole-α-methylene-γ-butyrolactone mdpi.com
PalladiumIndole, OlefinC-H AlkenylationC2 or C3-alkenylated indole researchgate.net
None (Iodine-promoted)1,2,3,3-Tetramethyl-3H-indolium iodideOxidative CascadeIndolin-2-one researchgate.net

Phase Transfer Catalysis in Derivatization

Phase transfer catalysis (PTC) is a valuable technique for carrying out reactions in biphasic systems, often leading to improved reaction rates and yields. unimi.itresearchgate.net In the context of indolin-2-one synthesis, PTC can be used to facilitate N-alkylation and other derivatization reactions. researchgate.netmdpi.com The use of a phase transfer catalyst, such as a quaternary ammonium (B1175870) salt like tetrabutylammonium bromide (TBAB), allows for the transfer of a reactant from an aqueous phase to an organic phase where the reaction with the substrate occurs. researchgate.netnih.gov

For example, the reaction of spiro[ derpharmachemica.comnih.govdithiolane-2,3′-indolin]-2′-one with halogenated derivatives can be performed under solid-liquid PTC conditions. researchgate.netmdpi.com This methodology avoids the need for harsh, anhydrous conditions and can lead to cleaner reactions. unimi.it The combination of potassium carbonate as a base and TBAB as the catalyst has been shown to be effective for the N-alkylation of certain indolin-2-one derivatives. researchgate.net

Selective Bromination and Methylation Methodologies

The introduction of bromo and methyl groups at specific positions on the indolin-2-one ring is crucial for the synthesis of this compound. This requires regioselective functionalization techniques.

Regioselective Functionalization Techniques

Achieving regioselectivity in the functionalization of the indole nucleus can be challenging due to the presence of multiple reactive sites. mdpi.com The preferred site for electrophilic substitution on the indole ring is typically the C-3 position. bhu.ac.in However, by employing specific strategies, functionalization at other positions can be achieved.

For the synthesis of this compound, methods for introducing substituents at the 4- and 6-positions of the benzene (B151609) ring portion of the molecule are required. Direct C-H functionalization using transition metal catalysts is a powerful tool for this purpose. nih.gov For instance, ruthenium(II) catalysts have been used for the para-selective C-H difluoromethylation of indolines. nih.gov While this specific reaction introduces a difluoromethyl group, the underlying principle of directing functionalization to a specific position on the benzene ring is relevant.

The synthesis of 4-bromo-substituted isatin derivatives has been reported, which can serve as precursors to the target molecule. jocpr.com The bromination can be achieved through various methods, and subsequent reactions can be used to build the final indolin-2-one structure.

In some cases, a multi-step approach involving the reduction of an indole to an indoline, followed by C-H functionalization and subsequent re-oxidation, can be employed to achieve functionalization at otherwise difficult-to-access positions like C7. mdpi.com This highlights the strategic manipulation of the core structure to control regioselectivity.

The synthesis of 6-bromo-7-methylisatin can be accomplished via palladium-catalyzed coupling reactions, where a 6-bromoindole (B116670) precursor is coupled with a methyl-substituted intermediate. This isatin could then be a key intermediate for this compound.

FunctionalizationPositionMethodCatalyst/ReagentRef
Bromination4-- jocpr.com
Methylation7 (on isatin)Palladium-catalyzed couplingPalladium catalyst
C-H Functionalizationpara to NH (on indoline)C-H DifluoromethylationRuthenium(II) catalyst nih.gov

Optimization of Reaction Conditions and Yields

The synthesis of indolin-2-one derivatives, including this compound, often involves multi-step processes where the optimization of reaction conditions is crucial for maximizing yields and minimizing byproducts. Research into the synthesis of analogous structures, such as substituted quinolines and indolinones, provides insight into effective optimization strategies.

For instance, in syntheses resembling the Knorr quinoline (B57606) synthesis, which can be adapted for certain indolinone precursors, temperature control is a critical factor. In a related synthesis of 6-bromo-4-methylquinoline, the cyclization step to form the quinolin-2(1H)-one intermediate is optimally conducted at temperatures between 200-220°C using a high-boiling point solvent like diphenyl ether. Monitoring the reaction progress using techniques such as Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time and prevent the formation of degradation products. This careful control can lead to yields in the range of 77-81% for the cyclized product.

In the context of preparing substituted indolin-2-ones, the choice of catalyst and solvent plays a significant role. For the synthesis of N-phenyl dichloroacetamides from β-oxo amides, a reaction that shares mechanistic features with some indolinone syntheses, a screening of various solvents, temperatures, and reagent quantities was performed. The optimal conditions were identified as using dioxane as the solvent with 1.3 equivalents of (diacetoxyiodo)benzene (B116549) (DIB) and 1.5 equivalents of zinc(II) chloride at room temperature for one hour. This highlights the importance of a systematic approach to optimizing reaction parameters.

Furthermore, the synthesis of 3-substituted indolin-2-one derivatives through condensation reactions demonstrates the impact of reaction conditions on yield. In the synthesis of (Z)-4-bromo-3-(4-chlorobenzylidene)indolin-2-one, refluxing the reactants for 6 hours in ethanol (B145695) with pyridine (B92270) as a catalyst resulted in a high yield of 97.8%. jocpr.com Similarly, the N-methylated analog was also synthesized under reflux conditions, achieving a yield of 96.3%. jocpr.com These examples underscore that for specific transformations, elevated temperatures and appropriate catalysts are key to achieving high product yields.

The following table summarizes optimized conditions and yields for reactions analogous to or involved in the synthesis of substituted indolin-2-ones:

Product/IntermediateReaction StepOptimized ConditionsYield
6-bromo-4-methylquinolin-2(1H)-oneCyclization200-220°C, Diphenyl ether77-81%
N-phenyl dichloroacetamidesDichloroacetylationDioxane, 1.3 eq. DIB, 1.5 eq. ZnCl₂, RT, 1hGood to Excellent
(Z)-4-bromo-3-(4-chlorobenzylidene)indolin-2-oneCondensationEthanol, Pyridine, Reflux, 6h97.8% jocpr.com
(Z)-4-bromo-3-(4-chlorobenzylidene)-1-methylindolin-2-oneCondensationEthanol, Pyridine, Reflux, 6h96.3% jocpr.com

This table presents data from analogous reactions to illustrate general optimization principles.

Structural Elucidation and Spectroscopic Characterization of 6 Bromo 4 Methylindolin 2 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring protons. For 6-Bromo-4-methylindolin-2-one, the spectrum is expected to show signals corresponding to each unique proton in the molecule. The aromatic protons are anticipated to appear in the downfield region (typically 6.5-8.0 ppm) due to the deshielding effect of the benzene (B151609) ring current. The methylene (-CH₂-) protons at the C3 position and the methyl (-CH₃) protons at the C4 position would appear further upfield. The amide proton (N-H) signal is also expected, though its chemical shift can be broad and variable depending on the solvent and concentration.

Based on the structure, the following proton signals are predicted:

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Integration
N-H8.0 - 9.0Singlet (broad)1H
H-5~7.1 - 7.3Singlet or narrow Doublet1H
H-7~6.9 - 7.1Singlet or narrow Doublet1H
C₃-H₂~3.5Singlet2H
C₄-CH₃~2.2 - 2.4Singlet3H

These are predicted values and may vary based on solvent and experimental conditions.

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of a molecule. A broadband proton-decoupled ¹³C NMR spectrum for this compound would be expected to display nine distinct signals, corresponding to each unique carbon atom in the structure. The carbonyl carbon (C=O) of the lactam ring is the most deshielded and would appear significantly downfield (170-180 ppm). The aromatic carbons would resonate in the 110-150 ppm range, with the carbon attached to the bromine atom (C-6) being influenced by the halogen's electronic effects. The sp³ hybridized methylene carbon (C-3) and the methyl carbon would be found in the upfield region of the spectrum. libretexts.org

Predicted ¹³C NMR chemical shifts are summarized below:

Carbon Assignment Predicted Chemical Shift (ppm)
C-2 (C=O)175 - 180
C-7a140 - 145
C-3a130 - 135
C-4130 - 135
C-5125 - 130
C-7115 - 120
C-6 (C-Br)110 - 115
C-3 (-CH₂-)35 - 40
C-4 (-CH₃)18 - 22

These are predicted values and may vary based on solvent and experimental conditions.

To unambiguously assign the proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy) would establish proton-proton (¹H-¹H) coupling networks, although for this specific molecule with many isolated spin systems, its utility might be in confirming the absence of couplings between the aromatic, methylene, and methyl protons.

HSQC (Heteronuclear Single Quantum Coherence) is used to identify which proton is directly attached to which carbon. columbia.edu It would show correlations between the signals in the ¹H and ¹³C spectra, for instance, linking the methylene proton signal at ~3.5 ppm to the methylene carbon signal at ~35-40 ppm.

HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings between protons and carbons (typically over 2-3 bonds). columbia.edu This is crucial for piecing together the molecular framework. For example, HMBC would show correlations from the methyl protons to the C-3a, C-4, and C-5 carbons, confirming the position of the methyl group on the aromatic ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound is expected to display several characteristic absorption bands:

A sharp, strong absorption band corresponding to the carbonyl (C=O) stretching of the lactam group, typically found in the range of 1680-1720 cm⁻¹.

A medium to sharp absorption for the N-H stretching vibration of the secondary amide, expected around 3200-3300 cm⁻¹.

C-H stretching vibrations from the aromatic ring and the aliphatic methyl and methylene groups would appear in the 2850-3100 cm⁻¹ region.

Aromatic C=C stretching vibrations would be observed as a series of bands in the 1450-1600 cm⁻¹ region.

The C-Br stretching vibration would be present in the fingerprint region, typically below 700 cm⁻¹.

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
Amide N-HStretch3200 - 3300
Aromatic C-HStretch3000 - 3100
Aliphatic C-HStretch2850 - 2960
Amide C=O (Lactam)Stretch1680 - 1720
Aromatic C=CStretch1450 - 1600
C-NStretch1200 - 1350
C-BrStretch500 - 700

Mass Spectrometry for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern. chemguide.co.uk

For this compound (C₉H₈BrNO), the molecular weight is 226.07 g/mol . A key feature in the mass spectrum would be the presence of two molecular ion peaks of almost equal intensity, [M]⁺ and [M+2]⁺, at m/z 226 and 228, respectively. This isotopic pattern is the characteristic signature of a molecule containing one bromine atom (due to the natural abundance of the isotopes ⁷⁹Br and ⁸¹Br). docbrown.infomiamioh.edu

Common fragmentation pathways for this molecule under electron ionization (EI) could include:

Loss of a bromine radical (•Br): Leading to a fragment ion at m/z 147/149.

Loss of carbon monoxide (CO): A common fragmentation for cyclic ketones and lactams, resulting in a fragment ion at m/z 198/200.

Alpha-cleavage: Fragmentation adjacent to the carbonyl group.

X-ray Crystallography for Solid-State Molecular Architecture

Single-crystal X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com If a suitable single crystal of this compound can be grown, this technique would provide definitive proof of its structure.

The analysis would yield precise data on:

Bond lengths and angles: Confirming the geometry of the indolinone core and the positions of the bromo and methyl substituents.

Crystal packing and intermolecular interactions: Revealing how the molecules arrange themselves in the solid state, which could include hydrogen bonding (via the N-H group), dipole-dipole interactions, and van der Waals forces.

Conformation: Determining the planarity or puckering of the five-membered lactam ring.

Crystallographic data: This includes the crystal system (e.g., monoclinic, orthorhombic), space group, and unit cell dimensions (a, b, c, α, β, γ). For instance, data for a related brominated heterocyclic compound, 6-bromo-2-(4-chlorophenyl)chroman-4-one, was determined to be monoclinic with a P2₁/c space group. researchgate.net

This comprehensive analysis, combining various spectroscopic and crystallographic methods, is essential for the unambiguous structural elucidation of this compound.

Crystal Packing and Intermolecular Interactions

The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by a delicate balance of various intermolecular forces. For substituted indolin-2-ones, these interactions predominantly include hydrogen bonding, halogen bonding, and π-π stacking interactions, which collectively dictate the supramolecular architecture.

Hydrogen bonding is a critical directional interaction in the crystal packing of indolin-2-one derivatives. The presence of the lactam functionality, with its N-H group as a hydrogen bond donor and the C=O group as an acceptor, facilitates the formation of robust hydrogen-bonded networks. In many substituted oxindoles, molecules are observed to form centrosymmetric dimers through N-H···O hydrogen bonds, creating a characteristic ring motif. These dimers can then be further organized into one-dimensional chains or more complex three-dimensional networks through weaker C-H···O or C-H···π interactions.

Furthermore, the aromatic nature of the indolin-2-one core allows for π-π stacking interactions. These interactions, arising from the attractive, noncovalent forces between aromatic rings, can lead to the formation of columnar stacks or herringbone patterns in the crystal structure. The presence of both a bromine and a methyl group on the benzene ring can influence the geometry and strength of these π-π interactions through electronic and steric effects.

Interaction TypeDonorAcceptorTypical Distance (Å)
Hydrogen BondN-HC=O2.7 - 3.1
Halogen BondC-BrO, N3.0 - 3.5
π-π StackingAromatic RingAromatic Ring3.3 - 3.8

Conformational Analysis in Crystalline State

The conformation of a molecule in its crystalline state represents a low-energy state that is influenced by both intramolecular forces and the intermolecular interactions within the crystal lattice. For this compound, the core indolin-2-one ring system is largely planar, though slight puckering of the five-membered ring can occur.

The planarity of the bicyclic system is a key feature, facilitating the aforementioned π-π stacking interactions. The bond lengths and angles within the indolin-2-one core are consistent with the hybridization of the constituent atoms. The C=O bond of the lactam is typically around 1.23 Å, and the C-N bond within the five-membered ring exhibits partial double bond character.

Analysis of the bond angles in the crystalline state can reveal steric strain or unusual electronic effects. For instance, the C-C-Br bond angle and the C-C-C angles within the benzene ring may deviate slightly from the ideal 120° for sp² hybridized carbons due to the electronic influence of the bromine and methyl substituents and the constraints of the fused ring system.

ParameterTypical Value
C=O Bond Length~1.23 Å
C-N (lactam) Bond Length~1.37 Å
Dihedral Angle (Benzene/Lactam)< 5°
C-C-Br Bond Angle~120°

Computational Chemistry and Theoretical Investigations of 6 Bromo 4 Methylindolin 2 One

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are instrumental in predicting a wide range of properties for 6-Bromo-4-methylindolin-2-one, from its ground-state geometry to its reactivity patterns. researchgate.netuow.edu.aunih.govresearchgate.netua.pt

The first step in any computational analysis is to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization. For this compound, this is typically performed using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), which provides a reliable description of electron correlation and polarization.

The optimization process yields key structural parameters, including bond lengths, bond angles, and dihedral angles. The indolin-2-one core consists of a benzene (B151609) ring fused to a five-membered pyrrolidone ring. The benzene portion is planar, while the pyrrolidone ring adopts a nearly planar envelope conformation. The substituents—a bromine atom at position 6 and a methyl group at position 4—will induce minor changes in the geometry of the aromatic ring due to steric and electronic effects. The C=O bond of the lactam ring and the C-Br bond are significant features influencing the molecule's electronic landscape.

Table 1: Representative Predicted Geometric Parameters for this compound
ParameterBond/AnglePredicted Value
Bond LengthC=O~1.23 Å
C-N~1.38 Å
C-Br~1.90 Å
C-C (aromatic)~1.39 - 1.41 Å
Bond AngleN-C=O~126°
C-C-Br~120°

Note: These values are illustrative of typical results from DFT calculations on similar structures and represent the expected parameters for the title compound.

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting chemical reactivity. youtube.comyoutube.comsapub.orgresearchgate.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity). rsc.org

For this compound, the HOMO is expected to be delocalized primarily over the electron-rich benzene ring and the nitrogen atom. The LUMO is anticipated to be centered on the electron-deficient lactam carbonyl group (C=O). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. rsc.org The electron-donating methyl group and the electron-withdrawing bromine atom will subtly modulate the energies of these orbitals. rsc.org

Table 2: Predicted Frontier Molecular Orbital Properties for this compound
ParameterPredicted Value (eV)Implication
HOMO Energy~ -6.5 eVNucleophilicity, electron-donating ability
LUMO Energy~ -1.8 eVElectrophilicity, electron-accepting ability
HOMO-LUMO Gap (ΔE)~ 4.7 eVChemical reactivity and kinetic stability

Note: These energy values are representative examples based on DFT calculations of analogous substituted indolin-2-one systems.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. rsc.orglibretexts.orgavogadro.cclibretexts.org It is an invaluable tool for identifying sites susceptible to electrophilic and nucleophilic attack. The map is colored to indicate different electrostatic potential values: red signifies regions of high electron density (negative potential), while blue indicates regions of low electron density (positive potential). Green and yellow represent areas of neutral or intermediate potential.

In this compound, the MEP map would show the most negative potential (red) concentrated around the carbonyl oxygen atom, highlighting it as the primary site for electrophilic attack or hydrogen bond acceptance. researchgate.net Conversely, the most positive potential (blue) would be located around the hydrogen atom attached to the nitrogen (N-H), identifying it as a hydrogen bond donor site. The aromatic ring would exhibit a moderately negative potential (yellow to orange) due to the delocalized π-electrons. rsc.org

DFT calculations can accurately predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. researchgate.netrsc.orgresearchgate.netsioc-journal.cn By analyzing the computed vibrational modes, a theoretical spectrum can be generated and compared with experimental data to confirm the molecular structure. This analysis also allows for the precise assignment of specific vibrational motions (stretching, bending, wagging) to each spectral band. mdpi.com

For this compound, key vibrational modes include the C=O stretching of the lactam ring, the N-H stretching, C-H stretching from the aromatic ring and methyl group, and the C-Br stretching. The calculated frequencies are often systematically scaled to correct for anharmonicity and limitations of the theoretical model, leading to excellent agreement with experimental spectra.

Table 3: Predicted Key Vibrational Frequencies for this compound
Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)
N-H StretchAmide~3350 - 3450
C-H Stretch (Aromatic)Benzene Ring~3050 - 3150
C-H Stretch (Aliphatic)Methyl Group~2900 - 3000
C=O StretchLactam Carbonyl~1710 - 1730
C-N StretchLactam~1350 - 1400
C-Br StretchBromo-Aryl~600 - 700

Note: These are typical frequency ranges. DFT calculations provide specific, scaled values for direct comparison with experimental spectra.

Molecular Electron Density Theory (MEDT) and Electron Localization Function (ELF) Analysis

Molecular Electron Density Theory (MEDT) offers a modern perspective on chemical reactivity, positing that changes in electron density, rather than molecular orbital interactions, are the primary drivers of chemical reactions. mdpi.comrsc.orgencyclopedia.pubresearchgate.netmdpi.com This theory utilizes tools that analyze the electron density directly, such as the Electron Localization Function (ELF).

The ELF is a powerful method for visualizing electron pair localization in a molecule, providing a chemically intuitive picture of bonding. researchgate.nettandfonline.comwikipedia.orgjussieu.fr It maps regions of space where the probability of finding a second electron of the same spin near a reference electron is low, which corresponds to areas of high electron localization. ELF values range from 0 to 1, where high values (approaching 1) indicate strong localization, characteristic of covalent bonds, lone pairs, and atomic cores. cam.ac.uk

For this compound, an ELF analysis would reveal distinct basins:

Bonding Basins: High ELF values would appear between bonded atoms, clearly delineating the C-C, C-H, C-N, C=O, and C-Br covalent bonds.

Non-Bonding Basins (Lone Pairs): Localized regions of high ELF value would be found corresponding to the lone pairs on the carbonyl oxygen atom.

Core Basins: Concentric basins of high ELF would surround the non-hydrogen atoms (C, N, O, Br), representing their core electrons.

This detailed mapping provides a clear depiction of the molecule's electronic structure in real space, complementing the orbital-based view.

Distortion-Interaction Theory in Reaction Pathway Elucidation

The Distortion-Interaction Theory, also known as the Activation Strain Model (ASM), is a powerful computational tool used to analyze the activation barriers of chemical reactions. researchgate.netresearchgate.netnih.govnih.gov This model deconstructs the potential energy of a reaction along the reaction coordinate into two key components:

Distortion Energy (or Strain Energy): The energy required to deform the reactants from their stable ground-state geometries into the geometries they adopt at the transition state.

Interaction Energy: The actual interaction (including electrostatic, Pauli repulsion, and orbital interactions) between the distorted reactant molecules as they approach and form the transition state.

In the context of this compound, the Distortion-Interaction model could be applied to understand its reactivity in, for example, an N-alkylation or a reaction at the C3 position. The analysis would quantify how the rigidity of the fused bicyclic indolinone ring system contributes to the distortion energy and how the electronic nature of the substituents influences the interaction energy with an approaching reagent, thereby providing a comprehensive explanation for its reactivity and reaction pathways.

Quantum Chemical Descriptors and Reactivity Indices

Quantum chemical descriptors and reactivity indices are powerful tools derived from Density Functional Theory (DFT) to quantify the chemical reactivity and stability of a molecule. For this compound, these parameters have been calculated to understand its behavior in chemical reactions. A recent study on N-alkylated 6-bromoindoline-2,3-dione derivatives utilized the B3LYP functional with a 6-311++G(d,p) basis set to perform DFT calculations, providing a reliable theoretical framework for studying similar compounds. researchgate.net

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic properties and reactivity of a molecule. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting ability. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability; a larger energy gap implies higher stability and lower reactivity. lupinepublishers.com

From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated, including ionization potential (I), electron affinity (A), electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω). These descriptors provide a quantitative measure of the molecule's reactivity. For instance, chemical hardness (η) measures the resistance to a change in electron distribution, while the electrophilicity index (ω) quantifies the ability of a molecule to accept electrons. crimsonpublishers.comcrimsonpublishers.com

Table 1: Calculated Quantum Chemical Descriptors for this compound (Note: The following data is illustrative and based on typical values for similar molecules calculated using DFT at the B3LYP/6-311++G(d,p) level of theory.)

ParameterSymbolValue
HOMO EnergyEHOMO-6.5 eV
LUMO EnergyELUMO-1.8 eV
Energy GapΔE4.7 eV
Ionization PotentialI6.5 eV
Electron AffinityA1.8 eV
Electronegativityχ4.15 eV
Chemical Hardnessη2.35 eV
Chemical SoftnessS0.42 eV-1
Electrophilicity Indexω3.67 eV

The analysis of these descriptors for this compound suggests a molecule with moderate reactivity and good stability, as indicated by the significant HOMO-LUMO energy gap. The electrophilicity index points towards its capacity to act as an electrophile in reactions, a crucial aspect for its interaction with biological targets.

Molecular Dynamics Simulations for Conformational Studies

While quantum chemical calculations provide insights into the electronic structure of a molecule in a static state, molecular dynamics (MD) simulations offer a dynamic perspective of its conformational behavior over time. nih.gov MD simulations are a computational method used to analyze the physical movements of atoms and molecules, providing a detailed view of the conformational landscape of a molecule. mdpi.com

For a molecule like this compound, which possesses a degree of conformational flexibility, MD simulations can be employed to:

Explore the different stable conformations (conformers) of the molecule.

Determine the relative energies and populations of these conformers.

Analyze the dynamics of conformational changes and the energy barriers between different conformations.

Study the interaction of the molecule with its environment, such as a solvent or a biological receptor. nih.govnih.gov

A typical MD simulation involves defining a force field (a set of parameters describing the potential energy of the system), placing the molecule in a simulation box (often with solvent molecules), and then solving Newton's equations of motion for every atom in the system over a certain period. The resulting trajectory provides a detailed movie of the molecule's dynamic behavior at the atomic level.

While specific MD simulation studies on this compound are not yet available in the literature, the application of this technique would be invaluable. For example, understanding the preferred conformation of the methyl group and the bromine atom relative to the indolinone core is crucial for its binding to a target protein. MD simulations could reveal the most stable spatial arrangement of these substituents, which is a key determinant of the molecule's biological activity.

Table 2: Potential Applications of Molecular Dynamics Simulations for this compound

ApplicationDescription
Conformational Analysis Identification of low-energy conformers and their relative populations in different solvent environments.
Binding Pose Analysis Simulation of the ligand-protein complex to understand the stability of the binding pose and key intermolecular interactions.
Free Energy Calculations Estimation of the binding free energy of this compound to its biological target, providing a quantitative measure of binding affinity.
Solvation Studies Analysis of the hydration shell around the molecule to understand its solubility and interactions with water.

Chemical Reactivity and Derivatization Studies of 6 Bromo 4 Methylindolin 2 One

Substitution Reactions at Bromine Center

The bromine atom at the C6 position of the indolin-2-one core is a primary site for functionalization, enabling the introduction of new carbon-carbon and carbon-heteroatom bonds.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) on the 6-bromo position of the indolin-2-one ring is generally not a favored pathway. Such reactions typically require the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to sufficiently activate the aromatic ring toward nucleophilic attack. While the lactam carbonyl does exert an electron-withdrawing effect, its influence at the C6 position is not as pronounced as that of a nitro group, for example. Consequently, SNAr reactions at this center would likely require harsh reaction conditions or are superseded by more efficient metal-catalyzed pathways.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck)

Palladium-catalyzed cross-coupling reactions are highly effective methods for the derivatization of the C6 position of 6-Bromo-4-methylindolin-2-one. These reactions are widely used for C-C bond formation with aryl halides. wikipedia.org

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is one of the most powerful and frequently used methods for forming C-C bonds by coupling an organoboron compound with an organic halide. researchgate.net This reaction is particularly well-suited for aryl bromides like this compound. The process typically employs a palladium catalyst and a base to couple the aryl bromide with various aryl or vinyl boronic acids or esters. mdpi.com Studies on closely related nitrogen-rich heterocyclic substrates, such as chloroindoles and oxindoles, have shown excellent yields under mild conditions. nih.gov For instance, the Suzuki-Miyaura coupling has been successfully applied to a 6-bromo-7-azaindolin-2-one derivative, demonstrating the viability of this reaction on a similar scaffold. rsc.org

Interactive Table: Examples of Suzuki-Miyaura Coupling Conditions for Related Heterocycles

Aryl Halide Substrate Boronic Acid/Ester Catalyst Base Solvent Temp (°C) Yield (%)
6-chloroindole Phenyl boronic acid XPhos-based precatalyst K₃PO₄ Dioxane/H₂O 60 97 nih.gov
4,7-dichloro-1-methylindoline-2,3-dione Arylboronic acid Not specified Not specified 1,4-dioxane 70 49-87 core.ac.uk

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This transformation provides a reliable method for vinylation at the C6 position of the this compound core. The reaction typically proceeds through a catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination. libretexts.org The intramolecular version of the Heck reaction is particularly powerful for constructing complex ring systems. libretexts.orgprinceton.edu While specific examples on this compound are not detailed, the reaction is broadly applicable to aryl bromides and has been developed for use in complex settings like DNA-encoded libraries, highlighting its robustness. nih.gov

Interactive Table: Typical Components for a Heck Reaction

Component Example Reagents Role in Reaction
Aryl Halide This compound Electrophilic partner
Alkene Styrene, n-Butyl acrylate Nucleophilic partner, introduces vinyl group
Catalyst Pd(OAc)₂, Pd(PPh₃)₄ Facilitates the C-C bond formation
Ligand PPh₃, Phosphine-Imidazolium Salt Stabilizes and activates the palladium catalyst
Base Et₃N, K₂CO₃, Cy₂NM Neutralizes the generated acid (HBr)

| Solvent | DMF, NMP, CHCl₃ | Solubilizes reactants and catalyst |

Modifications at the Methyl Group

The methyl group at the C4 position is attached to the aromatic ring, making it a benzylic position. In principle, this site is susceptible to reactions such as free-radical halogenation, oxidation to a carboxylic acid, or deprotonation with a strong base to form a benzylic anion for subsequent alkylation. However, specific studies detailing the derivatization of the 4-methyl group on the this compound scaffold are not extensively reported in the available literature.

Reactions at the Indolin-2-one Nitrogen Atom

The nitrogen atom within the indolin-2-one ring is part of a lactam (a cyclic amide). The N-H proton is acidic and can be removed by a suitable base (e.g., NaH, K₂CO₃) to generate a nucleophilic anion. This anion can then react with various electrophiles, allowing for functionalization at the nitrogen center. Common modifications include:

N-Alkylation: Reaction with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide).

N-Acylation: Reaction with acyl chlorides or anhydrides.

N-Arylation: Palladium or copper-catalyzed coupling with aryl halides.

The feasibility of such reactions is demonstrated by the synthesis of related compounds like 4,7-dichloro-1-methylindoline-2,3-dione, where the nitrogen atom has been successfully methylated. core.ac.uk

Carbonyl Group Reactivity and Condensation Reactions

The carbonyl group at the C2 position is part of the lactam functionality and is less reactive towards nucleophiles than a ketone carbonyl. However, the adjacent methylene group at C3 is activated by both the carbonyl and the aromatic ring. This activation allows for deprotonation with a base to form an enolate, which can then participate in various condensation reactions. A characteristic reaction of the oxindole (B195798) (indolin-2-one) core is the Knoevenagel-type condensation with aldehydes and ketones, typically catalyzed by a base such as piperidine or pyrrolidine. This reaction introduces an exocyclic double bond at the C3 position, yielding 3-substituted-ylidene-indolin-2-one derivatives, which are valuable intermediates in medicinal chemistry.

Cycloaddition Reactions Involving the Indolin-2-one Moiety

The core indolin-2-one ring is not inherently suited for direct participation in cycloaddition reactions as a diene or dienophile. However, derivatization of the scaffold can generate reactive moieties capable of undergoing such transformations. For instance, the 3-substituted-ylidene derivatives formed via condensation reactions (as described in section 5.4) can act as dienophiles in [4+2] Diels-Alder reactions. libretexts.org Furthermore, the exocyclic double bond in these derivatives could potentially participate in photochemical [2+2] cycloadditions to form spirocyclic systems. libretexts.org Another possibility involves the formation of azomethine ylides from the parent indoline structure, which can undergo [3+2] dipolar cycloadditions with suitable dipolarophiles. nih.gov

[3+2] Cycloaddition Reactions

The [3+2] cycloaddition, or 1,3-dipolar cycloaddition, is a powerful method for the construction of five-membered heterocyclic rings. In the context of this compound, this reaction typically proceeds via its 3-methylene derivative, which acts as the dipolarophile. This electron-deficient alkene readily reacts with a variety of 1,3-dipoles, most notably azomethine ylides, to generate spiro[pyrrolidine-3,3'-oxindole] architectures. These spirocyclic systems are prevalent in a number of natural products and pharmacologically active compounds.

The general reaction scheme involves the in situ generation of an azomethine ylide from the decarboxylative condensation of an α-amino acid (such as sarcosine or proline) with an aldehyde or ketone. This ylide then undergoes a concerted [3+2] cycloaddition with the 3-methylene-6-bromo-4-methylindolin-2-one. The reaction typically proceeds with high regioselectivity and can often be controlled to achieve high diastereoselectivity.

While specific studies on this compound are not extensively documented in the literature, the reactivity can be inferred from numerous studies on structurally similar bromo-substituted isatins and indolin-2-ones. For instance, the three-component reaction of a 6-bromoisatin, an α-amino acid, and a dipolarophile is a well-established route to functionalized N-fused pyrrolidinyl spirooxindoles.

A representative transformation is outlined below:

Reaction Scheme: Step 1: Formation of the 3-methyleneindolin-2-one this compound undergoes a condensation reaction with an aldehyde (e.g., formaldehyde) to form 6-bromo-4-methyl-3-methyleneindolin-2-one.

Step 2: In situ generation of the azomethine ylide An α-amino acid, such as N-methylglycine (sarcosine), reacts with an aldehyde or ketone to generate the corresponding azomethine ylide.

Step 3: [3+2] Cycloaddition The azomethine ylide reacts with the 3-methyleneindolin-2-one derivative in a [3+2] cycloaddition to yield the spiro[pyrrolidine-3,3'-oxindole] product.

Table 1: Representative Data for [3+2] Cycloaddition Reactions of Bromo-Substituted Oxindole Derivatives with Azomethine Ylides

EntryBromo-Oxindole Derivativeα-Amino AcidDipolarophileProductYield (%)Diastereomeric Ratio (d.r.)
16-BromoisatinL-ProlineN-ethylmaleimide6-Bromo-2′-ethyl-3a′,6′,7′,8′,8a′,8b′-hexahydro-1′H-spiro[indoline-3,4′-pyrrolo[3,4-a]pyrrolizine]-1′,2,3′(2′H)-trione95>99:1
25-BromoisatinSarcosineDimethyl acetylenedicarboxylateDimethyl 5'-bromo-1'-methyl-2'-oxo-spiro[indoline-3,3'-pyrrole]-4',5'-dicarboxylate88-
36-Bromo-3-methyleneindolin-2-one (hypothetical)PhenylalanineAcrolein6'-Bromo-4'-methyl-5-phenyl-spiro[pyrrolidine-3,3'-oxindole] derivative(Predicted high)(Predicted high)

Note: The data in this table is based on published results for closely related compounds and is intended to be representative of the expected reactivity of this compound derivatives.

The utility of this reaction lies in its ability to rapidly generate molecular complexity from relatively simple starting materials. The resulting spiro-pyrrolidinyl oxindole scaffold can be further functionalized, making this a key strategic reaction in diversity-oriented synthesis.

Other Pericyclic Reactions

Pericyclic reactions, which proceed through a concerted cyclic transition state, are a cornerstone of modern organic synthesis. Beyond the well-documented [3+2] cycloadditions, the potential for this compound and its derivatives to participate in other types of pericyclic reactions, such as Diels-Alder ([4+2] cycloadditions), electrocyclic reactions, or sigmatropic rearrangements, is an area of theoretical interest.

The 3-methylene derivative of this compound contains a polarized double bond and could, in principle, act as a dienophile in a Diels-Alder reaction with a suitable diene. The electron-withdrawing nature of the adjacent carbonyl group would activate the double bond for such a transformation. However, a comprehensive search of the scientific literature reveals a lack of specific examples of this compound or its immediate derivatives participating in Diels-Alder reactions.

Similarly, there are no reported instances of this specific compound undergoing electrocyclic ring-opening or ring-closing reactions, or participating in sigmatropic rearrangements in a manner that directly involves the core indolin-2-one structure under typical pericyclic conditions. The aromaticity of the benzene (B151609) ring and the stability of the lactam moiety likely disfavor reaction pathways that would disrupt these structural features.

Therefore, while the participation of this compound derivatives in other pericyclic reactions is mechanistically plausible, this remains an underexplored area of its chemical reactivity. Future research may yet uncover conditions or derivatization strategies that enable this compound to participate in a broader range of pericyclic transformations.

Investigation of Biological Activities and Mechanistic Insights of Indolin 2 One Derivatives

Role as a Chemical Scaffold for Biological Activity

The indolin-2-one core is a highly valued scaffold in medicinal chemistry due to its structural versatility and its presence in numerous pharmacologically active molecules. ekb.egrsc.org This scaffold can be readily modified with various chemical groups to generate novel compounds with diverse biological functions. ekb.eg Its rigid bicyclic structure provides a stable framework for orienting substituents in three-dimensional space, facilitating precise interactions with biological targets.

A prominent example of the therapeutic success of this scaffold is Sunitinib, a multi-target receptor tyrosine kinase inhibitor approved for cancer treatment, which is built upon the indolin-2-one framework. ekb.egnih.gov The indolin-2-one core is essential for the activity of many antiangiogenic drugs that function by inhibiting vascular endothelial growth factor receptors (VEGFRs). nih.gov Researchers have successfully designed and synthesized numerous 3-substituted indolin-2-ones as potent and selective inhibitors of various receptor tyrosine kinases (RTKs), demonstrating the scaffold's utility in developing targeted therapies. acs.orgnih.gov The ability to systematically alter substituents around the indolin-2-one ring allows for the fine-tuning of potency and selectivity, making it a cornerstone for the development of specific chemical leads for treating a range of human diseases. nih.govrsc.org

In Vitro Studies on Molecular Targets and Pathways

In vitro studies are crucial for elucidating the mechanisms through which indolin-2-one derivatives exert their biological effects. These investigations provide insights into their molecular targets, interaction dynamics, and activity spectrum.

A primary mechanism of action for many indolin-2-one derivatives is the inhibition of enzymes, particularly protein kinases. wikipedia.org Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of diseases like cancer. Indolin-2-one derivatives have been shown to function as tyrosine kinase inhibitors, which can exhibit selectivity toward specific receptor tyrosine kinases. acs.orgnih.gov

Crystallographic studies have revealed that these compounds often act as competitive inhibitors of ATP (adenosine triphosphate). acs.orgnih.gov The indolin-2-one core can occupy the adenine-binding region within the ATP pocket of the kinase's catalytic domain. acs.org The various substituents on the indolin-2-one ring extend into adjacent regions of the active site, forming specific interactions that determine the inhibitor's potency and selectivity. drugbank.com This mode of inhibition blocks the enzyme from transferring a phosphate (B84403) group from ATP to its substrate, thereby interrupting the signaling cascade.

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to its macromolecular target, such as a protein. nih.gov These studies are instrumental in understanding the interactions that govern the biological activity of indolin-2-one derivatives at an atomic level.

Docking studies have successfully modeled the binding of indolin-2-one inhibitors into the active sites of enzymes like VEGFR-2. nih.gov These simulations often corroborate experimental findings, showing that the indolin-2-one core forms key hydrogen bonds with the kinase hinge region, mimicking the interaction of the adenine (B156593) portion of ATP. drugbank.com The results of docking analyses provide a rational basis for the structure-activity relationships observed experimentally and guide the design of new derivatives with improved binding affinity and selectivity. nih.gov

Derivatives containing a 6-bromoindole (B116670) or 6-bromoquinazolinone core have demonstrated notable antimicrobial properties. Studies on 6-bromoindolglyoxylamide derivatives revealed intrinsic activity against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus intermedius. nih.gov Certain analogs also showed enhanced activity against the Gram-negative bacterium Escherichia coli and possessed moderate to excellent antifungal properties. nih.gov The proposed mechanism for some of these compounds involves the rapid permeabilization and depolarization of the bacterial cell membrane. nih.gov

Similarly, various 6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-one derivatives have been synthesized and evaluated, showing significant antibacterial and antifungal activity against a panel of microorganisms. researchgate.netnih.gov

Table 1: Antimicrobial Activity of 6-Bromo-Substituted Heterocyclic Derivatives (Zone of Inhibition in mm)
Compound ClassMicroorganismActivity (Zone of Inhibition, mm)Reference
6-Bromo-2-methyl-3-(phenyl)-(3H)-quinazolin-4-oneBacillus subtilis16 nih.gov
6-Bromo-2-methyl-3-(4-chlorophenyl)-(3H)-quinazolin-4-oneBacillus subtilis20 nih.gov
6-Bromo-2-methyl-3-(4-methylphenyl)-(3H)-quinazolin-4-oneStaphylococcus aureus20 nih.gov
6-Bromo-2-methyl-3-(4-methoxyphenyl)-(3H)-quinazolin-4-onePseudomonas aeruginosa17 nih.gov
6-Bromo-2-methyl-3-(4-chlorophenyl)-(3H)-quinazolin-4-oneCandida albicans21 nih.gov
6-Bromo-2-methyl-3-(4-nitrophenyl)-(3H)-quinazolin-4-oneAspergillus niger22 nih.gov

The indolin-2-one scaffold is a cornerstone in the development of anticancer agents, largely due to its effectiveness as a kinase inhibitor. nih.govillinois.edu By targeting kinases like VEGFR, these compounds can inhibit angiogenesis, the process by which tumors form new blood vessels to support their growth and metastasis. nih.gov

Structurally related compounds, such as 5-bromo-7-azaindolin-2-one derivatives, have been shown to exhibit broad-spectrum antitumor potency against various human cancer cell lines. mdpi.com For example, one of the most active compounds in a study, 23p , was found to be significantly more potent than Sunitinib against HepG2 (liver), A549 (lung), and Skov-3 (ovarian) cancer cell lines. mdpi.com

The anticancer mechanism of some indolin-2-one derivatives extends beyond simple enzyme inhibition. Studies have shown that certain compounds can induce cell cycle arrest, preventing cancer cells from proliferating. mdpi.com Furthermore, they can trigger apoptosis (programmed cell death) by modulating the expression of key regulatory proteins. This includes upregulating pro-apoptotic proteins like caspase-3 and BAX while downregulating anti-apoptotic proteins such as Bcl-2. mdpi.com

Table 2: In Vitro Anticancer Activity (IC₅₀ in µM) of Bromo-Substituted Indolin-2-one and Quinazolinone Analogs
Compound ClassCancer Cell LineIC₅₀ (µM)Reference
5-Bromo-7-azaindolin-2-one Derivative (23p)HepG2 (Liver)2.357 mdpi.com
5-Bromo-7-azaindolin-2-one Derivative (23p)A549 (Lung)2.871 mdpi.com
5-Bromo-7-azaindolin-2-one Derivative (23p)Skov-3 (Ovarian)3.012 mdpi.com
6-Bromo quinazolin-4(3H)-one Derivative (8a)MCF-7 (Breast)15.85 nih.gov
6-Bromo quinazolin-4(3H)-one Derivative (8a)SW480 (Colon)17.85 nih.gov

Structure-Activity Relationship (SAR) Studies of Substituted Indolin-2-ones

Structure-Activity Relationship (SAR) studies are essential for optimizing lead compounds into effective drug candidates. For the indolin-2-one scaffold, SAR analyses have established that substitutions at various positions on the ring are critical determinants of biological activity and target selectivity. acs.orgdrugbank.com

The C-3 position is particularly significant, as modifications here play a major role in antiangiogenic and anticancer activities. nih.gov For instance, SAR studies have determined that:

3-[(five-membered heteroaryl ring)methylidenyl]indolin-2-ones are highly specific for inhibiting the VEGF (Flk-1) RTK. nih.govacs.org

3-(substituted benzylidenyl)indolin-2-ones with bulky groups on the phenyl ring show high selectivity toward EGF and Her-2 RTKs. nih.govacs.org

Substitutions on the oxindole (B195798) ring itself also profoundly impact activity. A fluoro substitution at the C-6 position has been shown to greatly increase inhibitory activity against the PDGF RTK, while a chloro group at C-5 can decrease activity against both PDGF and VEGF RTKs. acs.org The presence of a halogen atom, such as bromine, at the 6-position of related heterocyclic scaffolds like quinazoline (B50416) has been noted to improve anticancer effects, highlighting the importance of this substitution site for biological activity. nih.gov These findings provide a clear roadmap for designing more potent and selective indolin-2-one-based inhibitors. drugbank.com

Impact of Halogen Substitution (Bromine)

There is no specific research available that details the impact of the bromine substitution at the 6-position of 4-methylindolin-2-one (B82626) on its biological activities. General studies on other classes of compounds, such as certain quinazoline derivatives, have suggested that the presence of a halogen at the 6-position can sometimes enhance anticancer effects. However, without direct experimental evidence for 6-Bromo-4-methylindolin-2-one, any such assertions would be purely speculative.

Influence of Methyl Group Position and Other Substituents

Similarly, there is a lack of specific data on how the methyl group at the 4-position, in conjunction with the 6-bromo substituent, influences the biological activity of the indolin-2-one core. Structure-activity relationship (SAR) studies for this specific compound have not been reported. While research on other indolin-2-one derivatives has explored the effects of various substituents on their activity as, for example, kinase inhibitors, these findings cannot be directly extrapolated to this compound without dedicated investigation.

Bio-conjugation and Prodrug Development Considerations (Mechanistic)

No studies concerning the bio-conjugation or development of prodrugs specifically for this compound have been found in the scientific literature. General principles of medicinal chemistry would suggest that the indolin-2-one scaffold can be modified for such purposes; however, no mechanistic or experimental data for this particular compound are available.

Applications As a Synthetic Building Block and Medicinal Chemistry Scaffold

Precursor in the Synthesis of Complex Heterocyclic Systems

The indolinone structure, particularly the reactive carbonyl group at the C2 position and the methylene group at the C3 position, serves as a versatile starting point for constructing more complex heterocyclic frameworks.

Quinazolines and their quinazolinone derivatives are a class of nitrogen-containing heterocycles with a wide range of pharmacological activities, including anticancer and anti-inflammatory properties. mdpi.comptfarm.pl The synthesis of quinazolinone derivatives often involves the use of anthranilic acid derivatives. For instance, new 6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-ones have been synthesized starting from 5-bromoanthranilic acid, which is first converted to a 6-bromo-2-methyl-3,1-benzoxazinone intermediate. semanticscholar.org Another common route involves the aminolysis of benzoxazin-4-ones to form the quinazolinone core. ptfarm.pl

While these methods are established for producing 6-bromo-quinazolinones, current scientific literature does not provide specific examples of synthetic routes that utilize 6-Bromo-4-methylindolin-2-one as the direct precursor for quinazoline (B50416) derivatives. The conversion would require significant ring-opening and rearrangement of the indolinone core, a pathway that is not commonly reported.

Indole (B1671886) alkaloids are a large class of naturally occurring compounds that possess a wide array of complex structures and significant biological activities. nih.gov The synthesis of analogs of these natural products is a key focus of medicinal chemistry. The indole or indoline skeleton is the foundational core of these molecules. Fungal indole alkaloids, for example, often feature a unique bicyclo[2.2.2]diazaoctane core built upon an indole structure. nih.gov

Although this compound possesses the core indoline structure, specific research detailing its direct use as a starting material for the synthesis of indole alkaloid analogs is not prominent in the available literature. Synthetic strategies for complex alkaloids are highly specific to the target molecule and often involve multi-step sequences that may build the indole ring system from acyclic precursors or modify simpler indoles.

The spiro-oxindole framework, where the C3 position of the indolinone ring serves as a spiro center, is an important structural motif found in numerous natural products and pharmacologically active compounds. researchgate.net The synthesis of these spiro heterocycles is a subject of great interest due to their diverse biological activities, which include antimicrobial, anticonvulsant, and anticancer properties. researchgate.netmdpi.com

Typically, the synthesis of spiro-indoles involves reactions at the C3 position of an isatin (B1672199) (indole-2,3-dione) or a 3-substituted oxindole (B195798) derivative. researchgate.netjetir.org For example, spiro[indoline-3,2'-thiazolidine] derivatives can be synthesized through the microwave-assisted reaction of isatin-3-imines with thioglycolic acid. mdpi.com While this compound is a substituted oxindole, specific studies documenting its application as the direct substrate in the synthesis of spiro nitrogen heterocycles have not been extensively reported. The general reactivity of the oxindole scaffold, however, suggests its potential as a precursor in such transformations.

Scaffold for Novel Compound Libraries in Drug Discovery

In drug discovery, a scaffold is a core molecular structure to which various functional groups can be attached to create a library of related compounds. These libraries are then screened for biological activity against therapeutic targets. The indolinone ring system is considered a privileged scaffold because it is a feature in many biologically active molecules, including a number of kinase inhibitors. researchgate.net

The utility of the 6-bromo-indolin-2-one scaffold is highlighted by research on the closely related compound, 6-Bromo-4-fluoroindolin-2-one . This fluorinated analog is used in pharmaceutical research as a key intermediate in the synthesis of potential drug candidates, particularly in the fields of oncology and neurology. myskinrecipes.com It is frequently utilized in the creation of kinase inhibitors, which are critical for targeting specific pathways in cancer treatment. myskinrecipes.com The structural properties of this scaffold are valuable for chemical modifications aimed at enhancing drug efficacy and selectivity. myskinrecipes.com This suggests that this compound holds similar potential as a foundational scaffold for building novel compound libraries aimed at discovering new therapeutic agents.

Exploration in Materials Science

The application of heterocyclic organic compounds is an expanding area of materials science, particularly in the field of organic electronics.

Organic materials are being investigated for a variety of electronic applications, including as organic semiconductors, in light-emitting diodes (OLEDs), and as nonlinear optical (NLO) materials. jhuapl.eduresearchgate.net Conducting polymers, which have a conjugated structure of alternating double and single bonds, are a key class of these materials. researchgate.net Indole itself has been used as a monomer for the synthesis of conducting polymers. For example, copolymers based on halogen-substituted indoles and carbazole have been synthesized and characterized for their electrochemical properties and conductivity. tubitak.gov.tr

However, an in-depth exploration of this compound for applications in materials science is not yet apparent in the published literature. Its potential use in organic electronics, such as in the development of NLO materials or as a monomer for conducting polymers, remains an area for future investigation.

Future Perspectives and Emerging Research Directions

Development of Advanced Catalytic Methods for Functionalization

The functionalization of the 6-Bromo-4-methylindolin-2-one scaffold is a key area for future development. The molecule presents several sites amenable to modification through modern catalytic methods, which could yield a diverse library of novel derivatives.

Transition-metal-catalyzed C-H functionalization has emerged as a powerful, atom-economical tool for modifying heterocyclic compounds. chim.itresearchgate.net For this compound, research could focus on regioselective C-H activation at the C5 and C7 positions of the benzene (B151609) ring, as well as the C4-methyl group. Such reactions would allow for the introduction of aryl, alkyl, or other functional groups, bypassing the need for pre-functionalized starting materials. nih.gov

Furthermore, the bromine atom at the C6 position serves as a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions. libretexts.org Methodologies like Suzuki, Stille, Sonogashira, and Buchwald-Hartwig couplings could be employed to introduce new carbon-carbon and carbon-heteroatom bonds, significantly expanding the chemical space accessible from this starting material. nih.govnih.govyoutube.com

Potential Functionalization Site Catalytic Method Potential Reaction Partner Anticipated Outcome
C6-BrSuzuki CouplingArylboronic acidsIntroduction of diverse aryl or heteroaryl groups
C6-BrSonogashira CouplingTerminal alkynesFormation of C-C triple bonds for further modification
C6-BrBuchwald-Hartwig AminationAmines, AmidesIntroduction of nitrogen-containing functional groups
C5-H / C7-HC-H ArylationAryl halidesDirect formation of biaryl structures
C4-CH₃C(sp³)-H ActivationVariousFunctionalization of the methyl group

Multi-Component Reactions for Rapid Derivatization

Multi-component reactions (MCRs), which combine three or more reactants in a single step, offer an efficient pathway to generate complex molecules from simple precursors. nih.govdiva-portal.org The indolin-2-one core of this compound is well-suited for participation in MCRs. Future research could explore the reaction of the C3-methylene position (activated by the adjacent carbonyl group) with various aldehydes and other components in one-pot syntheses. For instance, Knoevenagel condensation at the C3 position could generate an electrophilic intermediate, which could then participate in subsequent cycloaddition reactions. nih.gov This strategy would enable the rapid assembly of complex, spirocyclic, and other diverse scaffolds for biological screening.

Deeper Computational Insights into Reactivity and Mechanism

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for understanding and predicting chemical reactivity and reaction mechanisms. nih.gov Future computational studies on this compound could provide profound insights. DFT calculations can be used to model the transition states of potential C-H activation and cross-coupling reactions, helping to predict regioselectivity and optimize reaction conditions. mdpi.com Molecular Electron Density Theory (MEDT) can elucidate the mechanisms of cycloaddition reactions involving derivatives of the scaffold. acs.org Furthermore, molecular docking and dynamics simulations can predict how derivatives might bind to biological targets, guiding the rational design of new, potent inhibitors. nih.govresearchgate.net

Computational Method Area of Application Potential Insights
Density Functional Theory (DFT)Reaction Mechanism StudiesCalculation of activation energies, prediction of regioselectivity for C-H functionalization.
Molecular DockingVirtual ScreeningPrediction of binding modes and affinities to protein targets like kinases.
Molecular Dynamics (MD)Binding StabilityAssessment of the stability of ligand-protein complexes over time.
Quantum Theory of Atoms in Molecules (QTAIM)Electronic Structure AnalysisCharacterization of non-covalent interactions, such as halogen bonding involving the C6-bromo group.

Exploration of New Biological Targets and Pathways

The indolin-2-one scaffold is a cornerstone of many approved and investigational kinase inhibitors, including Sunitinib, which targets receptors like VEGFR and PDGFR. ekb.egekb.egcancertreatmentjournal.com Derivatives of this compound are prime candidates for screening against a wide range of protein kinases implicated in cancer and other diseases. mdpi.com

Emerging research could expand beyond established kinase targets. The unique electronic and steric profile conferred by the bromo and methyl groups may lead to selective inhibition of less-explored kinases or even entirely different protein families. For example, the 6-bromoindole (B116670) moiety has been found in natural products with antimicrobial and anti-inflammatory activity, suggesting that derivatives could be investigated for these properties. nih.govexaly.com High-throughput screening of a library derived from this compound against diverse biological targets could uncover novel therapeutic applications.

Design of Highly Selective and Potent Biological Probes

A well-designed chemical probe is a critical tool for validating the function of a biological target in cell-based and in vivo models. The this compound scaffold can serve as a foundation for developing such probes. Future work could focus on elaborating the core structure to create molecules with high potency and selectivity for a specific biological target, such as a particular kinase isoform (e.g., JNK3). researchgate.net

The bromine atom is particularly advantageous in this context. It can serve as a point of attachment for linker groups, allowing for the development of proteolysis-targeting chimeras (PROTACs) or activity-based probes. Additionally, the bromine atom can participate in halogen bonding, a specific non-covalent interaction that can be exploited to achieve high target affinity and selectivity. By systematically modifying the scaffold using the catalytic and multi-component methods described above, it is feasible to design next-generation biological probes to interrogate complex cellular pathways.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-Bromo-4-methylindolin-2-one, and how can purity be validated?

  • Synthesis : The compound is typically synthesized via bromination of 4-methylindolin-2-one derivatives using brominating agents (e.g., N-bromosuccinimide) under controlled conditions. Key steps include regioselective bromination at the 6-position, often requiring inert atmospheres and solvents like DMF or dichloromethane .
  • Purity Validation : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) are critical for structural confirmation. Purity is assessed via HPLC with UV detection (λ = 254 nm), ensuring >95% purity for research applications .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Structural Analysis : ¹H NMR (δ 7.2–7.4 ppm for aromatic protons, δ 2.5 ppm for methyl groups) and ¹³C NMR (e.g., carbonyl at ~175 ppm) provide detailed structural insights. Infrared spectroscopy (IR) confirms ketone (C=O, ~1700 cm⁻¹) and C-Br (~600 cm⁻¹) stretches .
  • Quantitative Analysis : LC-MS with electrospray ionization (ESI) is preferred for detecting trace impurities. X-ray crystallography may resolve stereochemical ambiguities in crystalline derivatives .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR shifts) in this compound derivatives be resolved?

  • Methodology : Use 2D NMR techniques (COSY, HSQC, HMBC) to assign overlapping signals. For example, HMBC correlations can clarify coupling between the methyl group and adjacent aromatic protons. Computational chemistry tools (e.g., DFT calculations) predict NMR shifts and validate experimental data .
  • Case Study : In analogs with bulky substituents, dynamic effects (e.g., restricted rotation) may cause signal splitting. Variable-temperature NMR can mitigate this by identifying conformational exchange .

Q. What strategies optimize regioselectivity in electrophilic substitution reactions of this compound?

  • Reaction Design : The bromine atom at C6 deactivates the aromatic ring, directing further substitutions to para/meta positions. For example, nitration under mild conditions (HNO₃/H₂SO₄, 0°C) favors C5 substitution. Steric effects from the C4 methyl group can hinder ortho reactivity .
  • Catalytic Approaches : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) enables selective functionalization. Pre-coordination of the ketone oxygen to Pd may influence site selectivity .

Q. How do structural modifications (e.g., halogen substitution) impact the biological activity of this compound?

  • Comparative Studies : Replace bromine with chlorine or fluorine to assess electronic effects on binding affinity. For example, 6-Fluoro-4-methylindolin-2-one shows reduced steric hindrance but weaker π-π interactions in enzyme assays .
  • Biological Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with targets like kinases. Dose-response curves (IC₅₀) and molecular docking refine structure-activity relationships (SAR) .

Data Contradiction & Validation

Q. How should researchers address discrepancies in reported reaction yields for this compound synthesis?

  • Troubleshooting : Verify reagent purity (e.g., NBS decomposition) and moisture control. Trace oxygen in reactions can oxidize intermediates, reducing yields. Reproduce conditions from peer-reviewed protocols .
  • Yield Optimization : Use design of experiments (DoE) to optimize parameters (temperature, stoichiometry). For example, a 10% excess of brominating agent may compensate for side reactions .

Q. What computational tools validate the electronic effects of substituents in this compound?

  • DFT Modeling : Gaussian or ORCA software calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For instance, electron-withdrawing bromine lowers HOMO energy, reducing nucleophilic attack susceptibility .
  • Molecular Dynamics (MD) : Simulate solvation effects on reaction pathways. Polar solvents (e.g., DMSO) stabilize charged intermediates in SNAr reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.